Phenocoll hydrochloride

説明

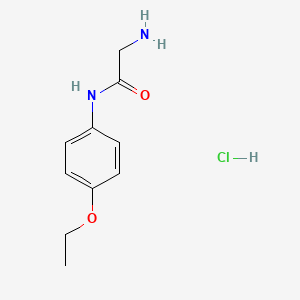

Phenocoll hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Phenocoll Hydrochloride primarily targets the enzyme Prostaglandin G/H synthase 2 . This enzyme, also known as cyclooxygenase-2 (COX-2), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

This compound is an antineuralgic, analgesic, and antipyretic drug . It is a derivative of phenacetin and shares the same mechanism of action, which is the inhibition of COX-2 . By inhibiting this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, fever, and pain .

Pharmacokinetics

It is known that the drug was administered orally

Result of Action

The molecular effect of this compound’s action is the inhibition of COX-2, leading to a decrease in the production of prostaglandins . On a cellular level, this results in a reduction of inflammation and pain. This compound was used to control inflammation in diseases such as gout, influenza, malaria, rheumatism, and pleuritis .

生化学分析

Biochemical Properties

. This enzyme is crucial in the biosynthesis of prostaglandins, which are lipid compounds that perform various physiological functions, including inflammation and pain signaling. By inhibiting COX-2, phenocoll hydrochloride reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting the production of prostaglandins, which are involved in inflammation and pain signaling . This inhibition can lead to reduced inflammation and pain in affected tissues. Additionally, this compound may impact gene expression related to inflammatory responses, further contributing to its therapeutic effects . The compound’s influence on cellular metabolism is primarily through its interaction with COX-2, altering the metabolic pathways involving prostaglandins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of COX-2, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins involved in inflammation and pain . By blocking this pathway, this compound effectively reduces the production of pro-inflammatory prostaglandins, leading to its analgesic and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained anti-inflammatory and analgesic effects, although the extent of these effects may diminish with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and potential liver toxicity . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis of prostaglandins . It interacts with COX-2, inhibiting the enzyme’s activity and reducing the production of prostaglandin H2 . This interaction affects the overall metabolic flux of prostaglandins, leading to decreased levels of pro-inflammatory mediators . Additionally, this compound may influence other metabolic pathways indirectly through its anti-inflammatory effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues is influenced by its chemical properties, including solubility and affinity for certain biomolecules . These factors determine its localization and accumulation in target tissues, contributing to its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with COX-2 . The compound’s activity and function are influenced by its localization, as it needs to access the enzyme’s active site to exert its inhibitory effects . Post-translational modifications or targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy in reducing inflammation and pain .

生物活性

Phenocoll hydrochloride is a compound that has garnered attention for its biological activity, particularly in the fields of analgesia and anti-inflammatory applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and clinical implications based on diverse sources.

This compound is an analgesic and antipyretic agent, primarily recognized for its ability to inhibit the synthesis of prostaglandins, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. By selectively inhibiting COX-2, Phenocoll reduces the production of pro-inflammatory prostaglandins without significantly affecting COX-1, which is responsible for maintaining gastric mucosal integrity and renal blood flow .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Analgesic Effects : Phenocoll exhibits significant pain-relieving properties. Studies have shown that it can effectively reduce pain associated with various conditions by modulating inflammatory pathways.

- Anti-inflammatory Properties : The compound has demonstrated efficacy in reducing inflammation in both acute and chronic settings. Its selective inhibition of COX-2 minimizes gastrointestinal side effects commonly associated with traditional NSAIDs .

- Antipyretic Action : Phenocoll is also noted for its ability to lower fever by acting on the hypothalamus to induce heat loss mechanisms, thereby regulating body temperature during pyretic states .

Case Study 1: Efficacy in Postoperative Pain Management

A clinical study assessed the effectiveness of Phenocoll in managing postoperative pain following orthopedic surgeries. The results indicated a significant reduction in pain scores among patients treated with Phenocoll compared to those receiving standard analgesics. The onset of analgesia was reported to be rapid, with sustained effects lasting several hours post-administration .

Case Study 2: Use in Inflammatory Conditions

In another study focused on patients with rheumatoid arthritis, Phenocoll was found to reduce joint swelling and tenderness effectively. Patients reported improved mobility and decreased reliance on corticosteroids for inflammation control. These findings suggest that Phenocoll may serve as a valuable adjunct therapy in managing chronic inflammatory diseases .

Comparative Analysis of Biological Activity

The following table summarizes the comparative biological activities of this compound against other common NSAIDs:

| Compound | Analgesic Activity | Anti-inflammatory Activity | Antipyretic Activity | Gastrointestinal Side Effects |

|---|---|---|---|---|

| This compound | High | High | Moderate | Low |

| Ibuprofen | Moderate | Moderate | High | Moderate |

| Meloxicam | High | High | Moderate | Low |

| Aspirin | Moderate | High | High | High |

特性

IUPAC Name |

2-amino-N-(4-ethoxyphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMQWESYXCGLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202164 | |

| Record name | Phenocoll hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-10-6 | |

| Record name | Phenocoll hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenocoll hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOCOLL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY1A6N7YI0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。